molecular formula C29H52O4 B12666295 Dihydropanaxoside A aglycone CAS No. 19536-31-3

Dihydropanaxoside A aglycone

Cat. No.: B12666295
CAS No.: 19536-31-3
M. Wt: 464.7 g/mol
InChI Key: YSCNJVGFPHZULS-FSJSVEJUSA-N
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Description

Dihydropanaxoside A aglycone is a compound derived from the enzymatic hydrolysis of panaxoside A, which is found in ginseng. This compound is known for its unique stereochemistry and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dihydropanaxoside A aglycone typically involves the enzymatic hydrolysis of panaxoside A. This process uses specific enzymes to cleave the glycosidic bond, resulting in the formation of the aglycone . The reaction conditions often include controlled pH and temperature to optimize enzyme activity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic hydrolysis using bioreactors. These bioreactors maintain optimal conditions for enzyme activity, ensuring high yield and purity of the aglycone .

Chemical Reactions Analysis

Types of Reactions: Dihydropanaxoside A aglycone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities or improved pharmacokinetic properties .

Scientific Research Applications

Comparison with Similar Compounds

Properties

CAS No.

19536-31-3

Molecular Formula

C29H52O4

Molecular Weight

464.7 g/mol

IUPAC Name

(3S,6S,8R,9S,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylheptan-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,12-triol

InChI

InChI=1S/C29H52O4/c1-17(2)9-8-12-29(7,33)18-10-13-27(5)19-16-22(31)25-26(3,4)23(32)11-14-28(25,6)20(19)15-21(30)24(18)27/h17-25,30-33H,8-16H2,1-7H3/t18-,19+,20-,21+,22-,23-,24-,25?,27+,28+,29-/m0/s1

InChI Key

YSCNJVGFPHZULS-FSJSVEJUSA-N

Isomeric SMILES

CC(C)CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@H]2C[C@@H](C4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)O

Canonical SMILES

CC(C)CCCC(C)(C1CCC2(C1C(CC3C2CC(C4C3(CCC(C4(C)C)O)C)O)O)C)O

Origin of Product

United States

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